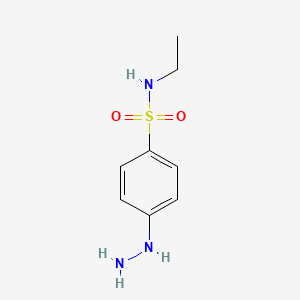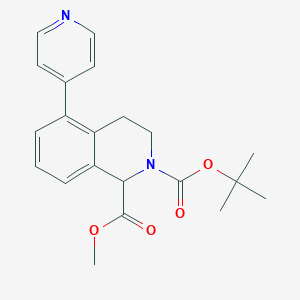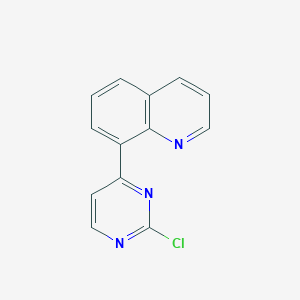
3-(5-Methylfuran-2-yl)-1,4-dihydropyridazine-6-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Methylfuran-2-yl)-1,4-dihydropyridazine-6-carbohydrazide is a heterocyclic compound that features a furan ring substituted with a methyl group and a dihydropyridazine ring with a carbohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methylfuran-2-yl)-1,4-dihydropyridazine-6-carbohydrazide typically involves the reaction of 5-methylfurfural with hydrazine derivatives under controlled conditions One common method involves the condensation of 5-methylfurfural with hydrazine hydrate to form the intermediate hydrazone, which is then cyclized to form the dihydropyridazine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and renewable starting materials, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-(5-Methylfuran-2-yl)-1,4-dihydropyridazine-6-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The dihydropyridazine ring can be reduced to form tetrahydropyridazine derivatives.
Substitution: The carbohydrazide group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the carbohydrazide group under mild conditions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Tetrahydropyridazine derivatives.
Substitution: Various substituted carbohydrazide derivatives.
Scientific Research Applications
3-(5-Methylfuran-2-yl)-1,4-dihydropyridazine-6-carbohydrazide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine: Its derivatives could be explored for therapeutic applications, including as enzyme inhibitors or receptor modulators.
Industry: It can be used in the development of new materials, such as polymers or catalysts, due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-(5-Methylfuran-2-yl)-1,4-dihydropyridazine-6-carbohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and dihydropyridazine moiety can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-(4-Methylphenyl)-3-(5-Methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-Pyrazole: A pyrazoline derivative with a similar furan ring structure.
3H-furo[2,3-b]imidazo[4,5-f]quinolines: Heterocyclic compounds with a furan ring and imidazole or pyrazole moieties.
Uniqueness
3-(5-Methylfuran-2-yl)-1,4-dihydropyridazine-6-carbohydrazide is unique due to its combination of a furan ring, dihydropyridazine ring, and carbohydrazide group. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C10H12N4O2 |
|---|---|
Molecular Weight |
220.23 g/mol |
IUPAC Name |
3-(5-methylfuran-2-yl)-1,4-dihydropyridazine-6-carbohydrazide |
InChI |
InChI=1S/C10H12N4O2/c1-6-2-5-9(16-6)7-3-4-8(14-13-7)10(15)12-11/h2,4-5,14H,3,11H2,1H3,(H,12,15) |
InChI Key |
VSGABBLSCKDPEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=NNC(=CC2)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[Methyl-(5-methylthiophen-2-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13868061.png)

![N-[(3,4-dichlorophenyl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B13868068.png)
![2-[2-(1H-pyrazol-5-yl)-1,3-thiazol-4-yl]ethanamine](/img/structure/B13868071.png)

![5-Cyano-6-[2-(oxan-4-yl)ethoxy]pyridine-3-sulfonamide](/img/structure/B13868088.png)



![[6-(Furan-2-yl)imidazo[1,2-a]pyridin-2-yl]-phenylmethanone](/img/structure/B13868124.png)

![Methyl 2-[(4-amino-3-methyl-5-nitrophenoxy)methyl]benzoate](/img/structure/B13868139.png)


